6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

pKa basicity ionization state

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine (CAS 1845754-45-1) is a tri-substituted fused N-heterocycle within the imidazo[1,2-a]pyrazine family, a scaffold recognized as a privileged chemotype in kinase inhibitor and PDE10A inhibitor drug discovery programs. The compound carries a 6-chloro substituent available for transition-metal-catalyzed cross-coupling, a 2-methyl group, and a distinguishing 8-difluoromethyl (-CF₂H) group that imparts unique electronic and hydrogen-bonding properties absent in the parent 8-methyl or 8-unsubstituted congeners.

Molecular Formula C8H6ClF2N3
Molecular Weight 217.60 g/mol
Cat. No. B13053156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine
Molecular FormulaC8H6ClF2N3
Molecular Weight217.60 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C(C2=N1)C(F)F)Cl
InChIInChI=1S/C8H6ClF2N3/c1-4-2-14-3-5(9)13-6(7(10)11)8(14)12-4/h2-3,7H,1H3
InChIKeyNVWZDOPSEQVLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine: Core Identity and Key Physicochemical Differentiators for Procurement Decisions


6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine (CAS 1845754-45-1) is a tri-substituted fused N-heterocycle within the imidazo[1,2-a]pyrazine family, a scaffold recognized as a privileged chemotype in kinase inhibitor and PDE10A inhibitor drug discovery programs [1]. The compound carries a 6-chloro substituent available for transition-metal-catalyzed cross-coupling, a 2-methyl group, and a distinguishing 8-difluoromethyl (-CF₂H) group that imparts unique electronic and hydrogen-bonding properties absent in the parent 8-methyl or 8-unsubstituted congeners [2]. Its molecular formula is C₈H₆ClF₂N₃ with a molecular weight of 217.60 g/mol, and it is commercially offered at ≥98% purity by multiple catalog suppliers .

Why 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine Cannot Be Interchanged with 8-Methyl or 6-Halo Analogs in Structure-Activity Programs


The imidazo[1,2-a]pyrazine 8-position is solvent-accessible and directly modulates both kinase selectivity and oral pharmacokinetic profiles; published SAR campaigns have demonstrated that substituent identity at this vector determines off-target kinase inhibition breadth and bioavailability outcomes [1]. Replacing the difluoromethyl group with a methyl substituent eliminates the lipophilic hydrogen-bond donor capacity unique to the -CF₂H moiety, which can act as a bioisostere for hydroxyl or thiol groups and engage in stabilizing CF₂-H···O hydrogen bonds within a target binding pocket [2]. Substituting the 6-chloro handle with bromo or iodo alters both molecular weight (ΔMW = +28.9 g/mol for Br) and reactivity in cross-coupling reactions, potentially changing reaction yields and regiochemical outcomes in library synthesis [3]. These differences are quantifiable and functionally consequential—generic substitution without prior experimental validation risks undermining SAR continuity.

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine: Comparator-Anchored Quantitative Differentiation Evidence for Procurement and Lead Optimization


pKa Depression of ~1.7 Log Units Relative to 8-Methyl Analog Alters Ionization State at Physiological pH

The electron-withdrawing effect of the 8-difluoromethyl group substantially lowers the predicted pKa of the imidazo[1,2-a]pyrazine core relative to the 8-methyl analog. This shift impacts the protonation state of the scaffold at physiological pH, which in turn influences membrane permeability, solubility, and target binding .

pKa basicity ionization state permeability imidazopyrazine

LogP Increase of ~0.94 Units vs. 8-Chloro-2-methyl Analog Driven by 8-Difluoromethyl Substitution

The 8-difluoromethyl group elevates the calculated LogP of the target compound by approximately 0.94 log units compared to the 8-chloro-2-methylimidazo[1,2-a]pyrazine core lacking a 6-substituent. Increased lipophilicity is a known consequence of CF₂H incorporation and is associated with enhanced membrane partitioning [1][2].

lipophilicity LogP drug-likeness ADME partition coefficient

Unique Lipophilic Hydrogen-Bond Donor Capacity Absent in 8-Methyl and 8-Halo Congeners Enables Target-Engagement Interactions

The difluoromethyl group (-CF₂H) is established in the medicinal chemistry literature as a lipophilic hydrogen-bond donor capable of acting as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This capacity is entirely absent in methyl, chloro, bromo, or iodo substituents at the 8-position, which can only engage in hydrophobic or halogen-bonding interactions [1][2]. The CF₂-H proton has been confirmed by crystallographic and spectroscopic methods to participate in CF₂-H···O hydrogen bonds that influence intermolecular interactions and conformational preferences [2].

hydrogen bond donor bioisostere CF2H molecular recognition binding affinity

6-Chloro Substituent Serves as a Validated Cross-Coupling Handle Differentiated from 6-Bromo and 6-Iodo Analogs by Reactivity and Molecular Weight

The 6-chloro substituent on the imidazo[1,2-a]pyrazine core has been explicitly validated for Pd-catalyzed cross-couplings including Suzuki-Miyaura, Negishi, and direct C-H arylation reactions, enabling regioselective diversification at this position [1][2]. Switching to the 6-bromo analog (CAS 1239720-32-1, MW 246.49, LogP 1.47) increases molecular weight by 28.9 g/mol and alters LogP, while the 6-iodo analog (CAS 1252598-17-6, MW 293.49) adds 75.9 g/mol—substantial mass increases that reduce fragment-like character .

cross-coupling Suzuki-Miyaura Negishi building block C-H functionalization

Enhanced Metabolic Stability Expected from 8-Difluoromethyl Group via Blockade of Oxidative Metabolism Relative to 8-Methyl Congener

The difluoromethyl group is recognized in the medicinal chemistry literature as a metabolically robust replacement for methyl groups, as the C-F bonds resist cytochrome P450-mediated oxidative metabolism that typically initiates at C-H bonds of alkyl substituents [1][2]. While direct comparative microsomal stability data for the target compound versus its 8-methyl analog are not published, the class-level evidence is well-established: CF₂H substitution generally improves in vitro metabolic half-life in liver microsome assays compared to CH₃ substitution at the same vector [1].

metabolic stability CYP450 oxidative metabolism defluorination microsomal stability

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine: Evidence-Grounded Research and Industrial Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Optimization Requiring 8-Position Hydrogen-Bond Donor Capacity

For drug discovery programs targeting Aurora kinases, PDE10A, or other kinases where the imidazo[1,2-a]pyrazine 8-position is solvent-accessible and known to influence selectivity, this compound provides a pre-installed difluoromethyl group capable of CF₂-H···O hydrogen bonding to the target protein [1]. This interaction modality cannot be achieved with 8-methyl, 8-chloro, or 8-bromo analogs, making the target compound uniquely suited for SAR exploration where hydrogen-bond donor pharmacophores are desired at this vector [2].

Parallel Library Synthesis via 6-Chloro Cross-Coupling Diversification

The 6-chloro substituent is a validated leaving group for Pd-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions, enabling efficient parallel synthesis of compound libraries with diverse aryl, heteroaryl, alkyl, or benzyl substituents at position 6 while retaining the 8-CF₂H and 2-CH₃ substituents [1]. Compared to the 6-bromo analog (MW +28.9 g/mol, LogP -1.16), the target compound maintains a lower molecular weight and higher lipophilicity, which is advantageous for maintaining lead-like physicochemical space in library design [3].

Bioisosteric Replacement Studies of Hydroxyl or Thiol Pharmacophores with CF₂H

In programs where a hydroxyl or thiol group at a corresponding vector has been identified as potency-conferring but metabolically or chemically labile, the CF₂H group on the target compound can serve as a lipophilic, metabolically stable bioisostere [1]. The target compound allows direct incorporation of this bioisostere into the imidazo[1,2-a]pyrazine scaffold without additional synthetic steps, enabling rapid evaluation of the CF₂H-for-OH/SH substitution hypothesis in biochemical and cellular assays [2].

Pharmacokinetic Optimization of Imidazo[1,2-a]pyrazine Leads via 8-Position Modulation

Published SAR on imidazo[1,2-a]pyrazine Aurora kinase inhibitors has demonstrated that optimization of the solvent-accessible 8-position directly improves oral bioavailability and modulates off-target kinase inhibition profiles [1]. The target compound, with its 8-CF₂H group, offers a distinct LogP (~2.63) and ionization profile (pKa ~1.5) compared to the 8-CH₃ analog (LogP not directly reported; pKa ~3.21), providing medicinal chemists with a differentiated physicochemical starting point for tuning ADME properties without altering the core scaffold [2].

Quote Request

Request a Quote for 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.